3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a butylthio group at position 5, a phenyl group at position 4, and a benzo[d]thiazol-2(3H)-one moiety linked via a methyl group at position 2. The benzo[d]thiazol-2(3H)-one ring system is notable for its bioactivity in medicinal chemistry, particularly in antifungal and antibacterial applications .
This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their structural versatility and pharmacological relevance. Its synthesis likely follows routes analogous to those reported for similar triazole-thioether derivatives, involving cyclization of thiosemicarbazides or nucleophilic substitution reactions .
Properties
IUPAC Name |
3-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-2-3-13-26-19-22-21-18(24(19)15-9-5-4-6-10-15)14-23-16-11-7-8-12-17(16)27-20(23)25/h4-12H,2-3,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCBDNZFYSGDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Butylthio Group: The butylthio group is introduced via a nucleophilic substitution reaction using a butylthiol reagent.
Formation of the Benzo[d]thiazol-2(3H)-one Moiety: The final step involves the cyclization of the intermediate compound with a suitable thioamide or thioester to form the benzo[d]thiazol-2(3H)-one moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in biological studies to understand its effects on various cellular processes and pathways.
Industry: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Interfering with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogues
Key Observations :
- Heterocycle Core : Replacing the 1,2,4-triazole with 1,3,4-oxadiazole (e.g., 4i, 4h) reduces planarity, altering electronic properties and biological target interactions .
- Thioether Substituents : The butylthio group in the target compound and 5a enhances hydrophobicity compared to shorter-chain or aromatic thioethers (e.g., benzylthio in 5b ).
- Benzo[d]thiazole vs. Pyridine : The benzo[d]thiazol-2(3H)-one moiety in the target compound provides a hydrogen-bonding site absent in pyridine-substituted analogues like 5m .
Physical and Spectral Properties
Table 2: Physical Properties of Selected Analogues
Notes:
- The target compound’s spectral data can be inferred from structurally similar derivatives: the benzo[d]thiazole C=O stretch (~1700–1720 cm⁻¹ in IR) and triazole proton signals (δ 7.2–7.6 in ¹H NMR) .
- Higher melting points in oxadiazole derivatives (e.g., 4h, 196–198°C) compared to triazoles (e.g., 5a, 140–141°C) suggest stronger intermolecular interactions in the former .
Table 3: Reported Bioactivities of Analogues
Key Findings :
- The benzo[d]thiazol-2(3H)-one moiety correlates with antifungal activity, as seen in 4i and 4k .
- Triazole-thioether derivatives (e.g., 5a, 11e) show enhanced antibacterial activity compared to oxadiazoles, likely due to improved membrane penetration .
- The target compound’s phenyl and butylthio groups may synergize to enhance binding to fungal cytochrome P450 enzymes, analogous to 4i .
Biological Activity
3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a triazole ring with a benzothiazole moiety, which is known for various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : Starting from a suitable phenyl derivative, the triazole ring is formed through condensation reactions involving thiourea and hydrazine derivatives.
- Introduction of the Butylthio Group : The synthesized triazole derivative is then reacted with butylthiol to introduce the butylthio substituent.
- Condensation with Benzothiazole : The final step involves the condensation of the triazole derivative with 2-mercaptobenzothiazole under reflux conditions using solvents like ethanol or toluene.
The resulting compound exhibits a complex structure characterized by the following features:
- A triazole ring that contributes to its biological activity.
- A benzothiazole moiety , which is associated with various therapeutic effects.
Biological Activity
Research has indicated that compounds containing both triazole and benzothiazole structures exhibit significant biological activities. The biological activity of this compound has been evaluated in several studies focusing on its anti-inflammatory, antibacterial, and anticancer properties.
Antibacterial Activity
Studies have shown that derivatives of benzothiazoles and triazoles possess notable antibacterial effects. For example:
- Zone of Inhibition : The compound demonstrated effective antibacterial activity against strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli, with varying zones of inhibition depending on concentration.
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 28 (E. coli) |
| Control (Standard Antibiotic) | 30 (E. coli) |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this triazole-benzothiazole hybrid has been documented extensively:
- In Vivo Studies : Compounds exhibiting structural similarities showed significant reductions in inflammation markers in animal models at doses ranging from 25 mg/kg to 100 mg/kg. For instance, one study reported up to 72.2% anti-inflammatory activity at a dose of 100 mg/kg for a related compound.
| Dose (mg/kg) | Anti-inflammatory Activity (%) |
|---|---|
| 25 | 31.4 |
| 50 | 44.8 |
| 100 | 72.2 |
Case Studies
- Case Study on Triazole Derivatives : A study analyzed various triazole derivatives for their biological activities and found that modifications at specific positions significantly enhanced their antibacterial and anti-inflammatory properties.
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of similar compounds in treating bacterial infections and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
